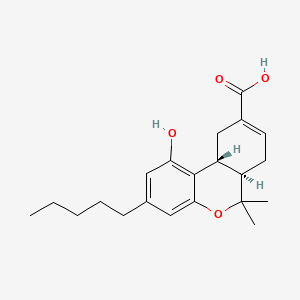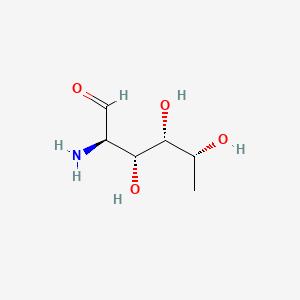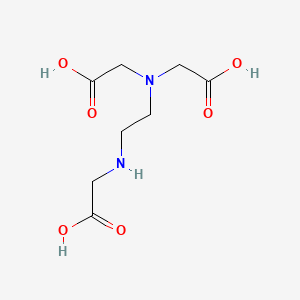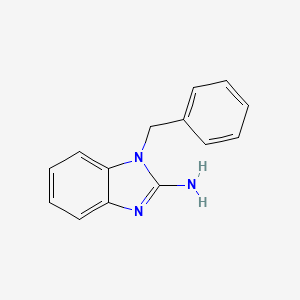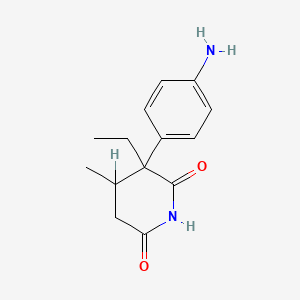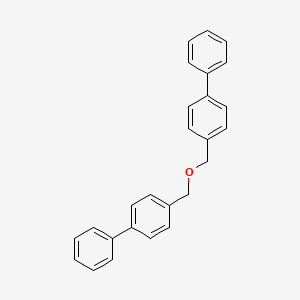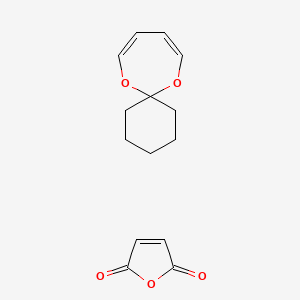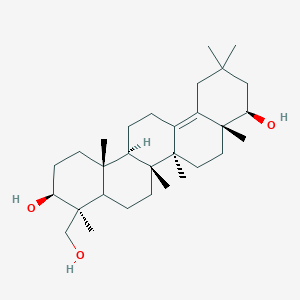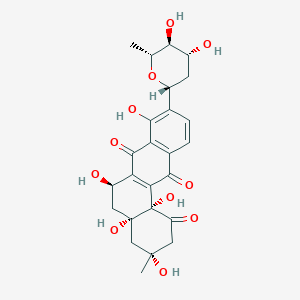
Urdamycinone F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urdamycinone F is a member of p-quinones.
Applications De Recherche Scientifique
Antibiotic Properties
Urdamycinone F, along with other urdamycins (A to E), is known for its antibiotic properties. This compound is a product of Streptomyces fradiae and exhibits biological activity against Gram-positive bacteria and murine L1210 leukemia stem cells. These compounds are part of a group of antibiotics called angucyclines, which are glycosides varying in their aglycones. The significant characteristic of this compound and its counterparts lies in their glycosidic structure and variety in aglycones, contributing to their antibiotic efficacy (Drautz, Zähner, Rohr, & Zeeck, 1986).
Antimalarial and Antitubercular Effects
This compound has also been identified for its potential in antimalarial and antitubercular treatments. Studies have shown that urdamycinone derivatives, including this compound, isolated from marine Streptomycetes sp., exhibit potent activity against Plasmodium falciparum (a malaria-causing parasite) and Mycobacterium tuberculosis (causing tuberculosis). These findings highlight this compound's role in addressing significant global health concerns like malaria and tuberculosis (Supong et al., 2012).
Chemical Synthesis and Structural Studies
The chemical synthesis of this compound has been a subject of significant interest. Researchers have developed methods for the total synthesis of this compound, employing strategies that avoid using protective groups in the sugar moiety. These advancements in synthetic chemistry not only provide a deeper understanding of this compound's structure but also pave the way for its potential pharmaceutical applications (Matsuo et al., 1999).
Structural Variations and Derivatives
Further research into this compound has involved detailed structural studies. These studies have provided insights into the various structural variations of this compound and its derivatives. Understanding these structural differences is crucial for comprehending the full spectrum of biological activities and potential therapeutic applications of these compounds (Rohr & Zeeck, 1987).
Propriétés
Formule moléculaire |
C25H28O11 |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(3R,4aS,6R,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,6,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H28O11/c1-9-19(29)12(26)5-14(36-9)10-3-4-11-16(20(10)30)22(32)17-13(27)6-24(34)8-23(2,33)7-15(28)25(24,35)18(17)21(11)31/h3-4,9,12-14,19,26-27,29-30,33-35H,5-8H2,1-2H3/t9-,12-,13-,14-,19-,23+,24+,25+/m1/s1 |
Clé InChI |
AAMCJNYIOAHDFN-BCCCWXECSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@@H](C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O)O |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



